![molecular formula C9H13ClN4 B2971084 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride CAS No. 1439902-20-1](/img/structure/B2971084.png)
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride
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Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves aromatic nucleophilic substitution . For example, some compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be optimized using computational methods, such as the GAUSSIAN 16W program package .Scientific Research Applications
Antimicrobial Properties
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride and its related compounds have been explored for their antimicrobial properties. Studies have synthesized novel series of related compounds and screened them for antimicrobial activity, showing promising results in this field (El‐Kazak & Ibrahim, 2013).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various derivatives and analogs of this compound. These studies focus on understanding the chemical properties and potential applications of these compounds in different fields, such as materials science or pharmaceuticals (Mohamed, 2021); (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
Pharmaceutical Applications
Several studies have explored the use of this compound derivatives in pharmaceutical applications. This includes their potential as anticancer agents, as well as other therapeutic uses (Flefel et al., 2018); (Elkurdi et al., 2021).
Herbicidal Activity
Research has also been conducted on the use of certain derivatives of this compound in agriculture, particularly as herbicides. These compounds have shown effectiveness in controlling a broad spectrum of vegetation at low application rates, highlighting their potential in weed control (Moran, 2003).
Antitumor Agents
Several derivatives of this compound have been synthesized and evaluated for their potential as antitumor agents. These studies focus on creating novel compounds and testing their efficacy against various cancer cell lines (Abdallah et al., 2017).
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction.
Mode of Action
This can lead to changes in cell behavior, such as reduced inflammation or slowed cell growth .
Biochemical Pathways
Compounds that inhibit jak1 and jak2, for example, can affect the jak-stat signaling pathway, which is involved in processes such as cell growth, cell differentiation, and immune response .
Result of Action
Similar compounds have been shown to have various effects, such as reducing inflammation or slowing cell growth, depending on their targets .
Future Directions
The future directions in the field of 1,2,4-triazole derivatives research could involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . The design of new entities by substituting different pharmacophores in one structure could lead to compounds with increased antimicrobial activity .
properties
IUPAC Name |
(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.ClH/c1-2-8-11-12-9-4-3-7(5-10)6-13(8)9;/h3-4,6H,2,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQASGYVCLZEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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